molecular formula C6H4ClFN2O2 B1311852 4-Chloro-5-fluoro-2-nitroaniline CAS No. 428871-64-1

4-Chloro-5-fluoro-2-nitroaniline

Cat. No.: B1311852
CAS No.: 428871-64-1
M. Wt: 190.56 g/mol
InChI Key: IVUBVUIBVDTNAT-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The process may also include purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and nitro groups makes it a valuable intermediate in various synthetic processes and research applications .

Properties

IUPAC Name

4-chloro-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBVUIBVDTNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440321
Record name 4-Chloro-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428871-64-1
Record name 4-Chloro-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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